2-Methoxypyrimidine-4,5-diamine
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Overview
Description
2-Methoxypyrimidine-4,5-diamine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyrimidine-4,5-diamine typically involves multiple steps. One common method includes the cyclization of methyl cyanoacetate and guanidine salt in a sodium methoxide methanol solution . This is followed by a series of reactions, including nitrosation and methoxylation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-Methoxypyrimidine-4,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-4,5-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2,4-Dichloro-5-methoxy pyrimidine: A compound with similar core structure but different substituents.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with fused pyrimidine rings.
Uniqueness
2-Methoxypyrimidine-4,5-diamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and diamine groups allow for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methoxypyrimidine-4,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-5-8-2-3(6)4(7)9-5/h2H,6H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRUYMYJTRHPIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663904 |
Source
|
Record name | 2-Methoxypyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104900-51-8 |
Source
|
Record name | 2-Methoxypyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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